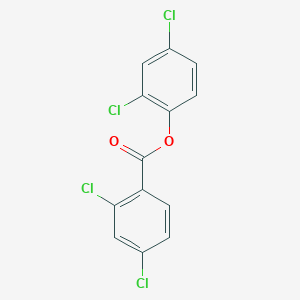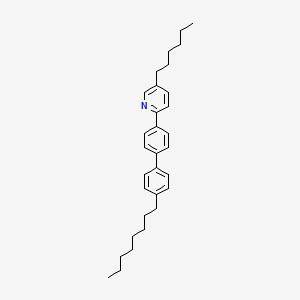
5-Hexyl-2-(4'-octyl-biphenyl-4-yl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hexyl group and a biphenyl moiety further substituted with an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine typically involves a multi-step process:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and an octylboronic acid.
Pyridine Ring Formation: The biphenyl intermediate is then subjected to a reaction with a pyridine derivative, such as 2-bromo-5-hexylpyridine, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reactions.
Reaction Conditions: Controlling temperature, solvent, and reaction time to maximize product formation.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes based on its electronic properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate its incorporation into various materials and devices, enhancing their performance.
Comparison with Similar Compounds
Similar Compounds
4-Hexyl-4’-biphenylcarbonitrile: A liquid crystalline compound with similar structural features.
4-Octyl-4’-biphenylcarbonitrile: Another liquid crystalline compound with an octyl group substitution.
Uniqueness
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is unique due to the presence of both hexyl and octyl groups, which impart distinct electronic and structural properties, making it suitable for specialized applications in materials science and organic electronics.
Properties
Molecular Formula |
C31H41N |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
5-hexyl-2-[4-(4-octylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C31H41N/c1-3-5-7-9-10-12-13-26-15-18-28(19-16-26)29-20-22-30(23-21-29)31-24-17-27(25-32-31)14-11-8-6-4-2/h15-25H,3-14H2,1-2H3 |
InChI Key |
PHBZGGGDWKTDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)
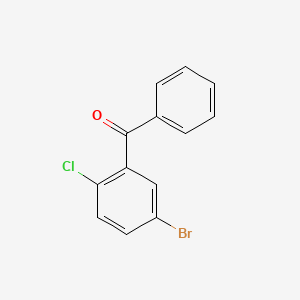

![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
![(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11710205.png)
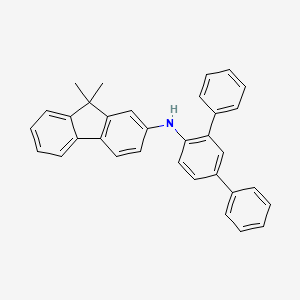
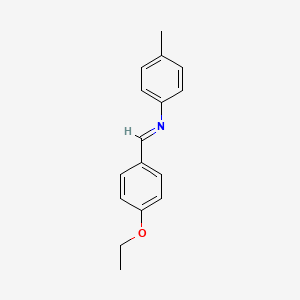
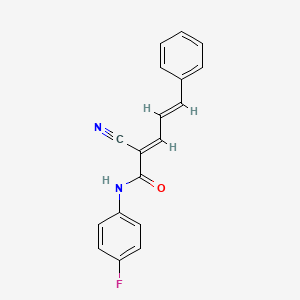

![2-{(3Z)-3-[(anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11710233.png)
